![molecular formula C33H23N3O2S2 B4894153 2-(4-nitrophenyl)-4,5-bis[4-(phenylthio)phenyl]-1H-imidazole](/img/structure/B4894153.png)
2-(4-nitrophenyl)-4,5-bis[4-(phenylthio)phenyl]-1H-imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-nitrophenyl)-4,5-bis[4-(phenylthio)phenyl]-1H-imidazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound belongs to the class of imidazole derivatives and has been found to exhibit unique properties that make it a promising candidate for further investigation.
Wirkmechanismus
The mechanism of action of 2-(4-nitrophenyl)-4,5-bis[4-(phenylthio)phenyl]-1H-imidazole is not yet fully understood. However, studies have suggested that it may exert its anti-cancer activity by inducing apoptosis or cell death in cancer cells. It has also been found to inhibit the growth and proliferation of cancer cells by interfering with their DNA replication.
Biochemical and Physiological Effects:
Studies have shown that 2-(4-nitrophenyl)-4,5-bis[4-(phenylthio)phenyl]-1H-imidazole exhibits minimal toxicity towards normal cells, making it a promising candidate for further investigation. Additionally, it has been found to exhibit good stability in biological fluids, indicating its potential for use in vivo.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-(4-nitrophenyl)-4,5-bis[4-(phenylthio)phenyl]-1H-imidazole in lab experiments is its potent anti-cancer activity. Additionally, it exhibits minimal toxicity towards normal cells, making it a safer alternative to other anti-cancer drugs. However, one of the limitations of using this compound is its relatively high cost, which may limit its use in large-scale experiments.
Zukünftige Richtungen
There are several future directions for the investigation of 2-(4-nitrophenyl)-4,5-bis[4-(phenylthio)phenyl]-1H-imidazole. One area of interest is in the development of novel anti-cancer drugs based on this compound. Additionally, further studies are needed to fully understand its mechanism of action and to identify potential targets for drug development. Finally, investigations into the potential use of this compound in the treatment of inflammatory diseases are also warranted.
Synthesemethoden
The synthesis of 2-(4-nitrophenyl)-4,5-bis[4-(phenylthio)phenyl]-1H-imidazole can be achieved through various methods. One of the most common methods involves the reaction of 4-nitrobenzaldehyde with 4-phenylthioaniline in the presence of a base such as potassium carbonate. The resulting intermediate is then further reacted with 4-bromothiophenol to yield the final product.
Wissenschaftliche Forschungsanwendungen
The potential applications of 2-(4-nitrophenyl)-4,5-bis[4-(phenylthio)phenyl]-1H-imidazole in scientific research are vast. One of the most significant areas of interest is in the field of medicinal chemistry. Studies have shown that this compound exhibits potent anti-cancer activity against various cancer cell lines. Additionally, it has been found to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Eigenschaften
IUPAC Name |
2-(4-nitrophenyl)-4,5-bis(4-phenylsulfanylphenyl)-1H-imidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H23N3O2S2/c37-36(38)26-17-11-25(12-18-26)33-34-31(23-13-19-29(20-14-23)39-27-7-3-1-4-8-27)32(35-33)24-15-21-30(22-16-24)40-28-9-5-2-6-10-28/h1-22H,(H,34,35) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKGWQXAHNBYTKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SC2=CC=C(C=C2)C3=C(N=C(N3)C4=CC=C(C=C4)[N+](=O)[O-])C5=CC=C(C=C5)SC6=CC=CC=C6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H23N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
557.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-nitrophenyl)-4,5-bis(4-phenylsulfanylphenyl)-1H-imidazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-3-pyridinyl]-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]methanamine](/img/structure/B4894072.png)
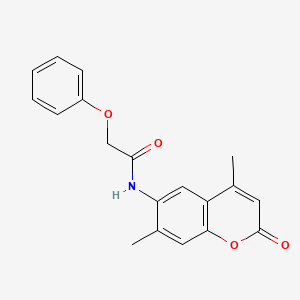
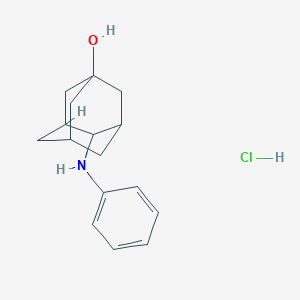
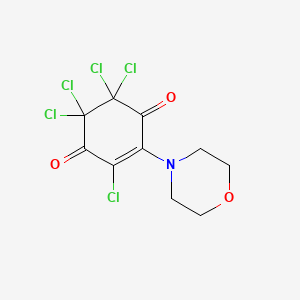
![N-isopropyl-1'-[(2-methyl-1-benzofuran-5-yl)carbonyl]-1,4'-bipiperidine-4-carboxamide](/img/structure/B4894091.png)
![4-bromo-2-chloro-1-[2-(2-methoxy-4-methylphenoxy)ethoxy]benzene](/img/structure/B4894093.png)
![1-(3-chloro-4-methylphenyl)-5-[2-methoxy-4-(4-morpholinyl)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4894114.png)
![N-[1-(hydroxymethyl)propyl]-N'-2-naphthylurea](/img/structure/B4894118.png)
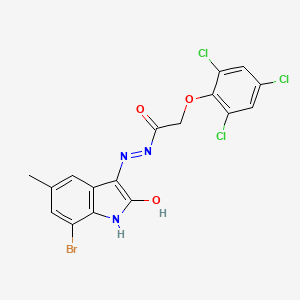
![1-isopropyl-N-[(5-methyl-2-pyrazinyl)methyl]-1H-pyrazole-4-carboxamide](/img/structure/B4894133.png)
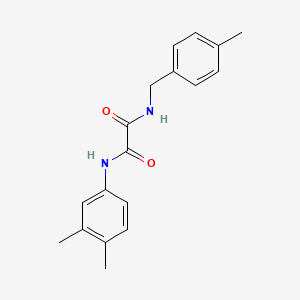
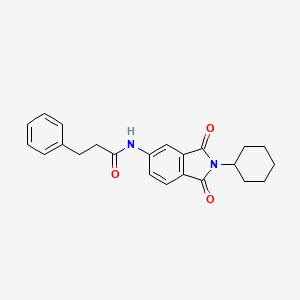
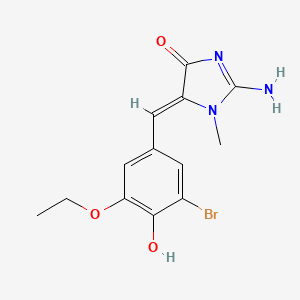
![N-[3-(3,5-dimethyl-4-isoxazolyl)propyl]-6-(1,2-oxazinan-2-yl)nicotinamide](/img/structure/B4894155.png)